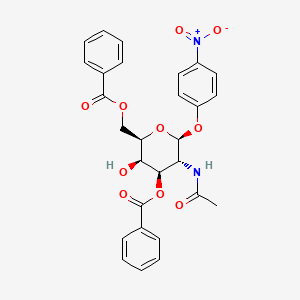

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside: is a synthetic compound widely used in carbohydrate chemistry research. Its complex structure and strategic functionalization make it an important tool for studying carbohydrate recognition events and enzyme specificity. This compound is particularly valuable as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzoyl chloride in the presence of a base like pyridine to form benzoyl esters.

Introduction of the 2-Acetamido Group: The 2-hydroxyl group is converted to an acetamido group through acetylation using acetic anhydride.

Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a glycosylation reaction, where 4-nitrophenol is reacted with the protected galactopyranoside in the presence of a promoter like silver triflate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.

Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and the corresponding deprotected sugar.

Reduction: 4-aminophenyl derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Enzyme Substrate

One of the primary applications of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is as a substrate for various glycosidases. It is particularly useful in studying the activity of enzymes such as:

- α-N-acetylgalactosaminidase (α-NAGA) : This enzyme hydrolyzes the compound, making it an essential tool for understanding enzyme kinetics and mechanisms .

Case Study: Enzyme Kinetics

In research conducted by MDPI, the kinetics of α-NAGA were evaluated using this compound as a substrate. The study provided insights into the catalytic efficiency and substrate specificity of α-NAGA, which are crucial for therapeutic applications in lysosomal storage disorders .

Drug Development

The compound has potential implications in drug development due to its structural properties that allow for modifications leading to new therapeutic agents. Notably, its derivatives can be synthesized to enhance bioactivity against specific biological targets.

Table: Potential Derivatives for Drug Development

Diagnostics

This compound can also play a role in diagnostic applications, particularly in assays that require specific glycosidic cleavage. Its ability to release measurable products upon enzymatic action makes it suitable for quantitative assays.

Case Study: Diagnostic Assays

A study highlighted its use in developing assays to measure enzyme activity related to carbohydrate metabolism disorders. The release of nitrophenol upon hydrolysis provides a colorimetric change that can be quantified spectrophotometrically, aiding in diagnostic evaluations .

Glycobiology Research

In glycobiology, the compound serves as a model substrate for studying glycan interactions and modifications. Understanding these interactions is crucial for elucidating biological processes such as cell signaling and immune responses.

Table: Applications in Glycobiology Research

| Research Focus | Application | Impact |

|---|---|---|

| Cell Signaling | Investigating glycan-mediated signaling pathways | Enhanced understanding of cellular communication mechanisms |

| Immune Response | Studying glycan interactions with immune receptors | Potential development of immunotherapies |

Mécanisme D'action

The compound acts as a substrate for glycosidases. The enzyme binds to the glycosidic bond and catalyzes its hydrolysis, releasing 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at 405 nm, allowing for quantitative analysis of enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar structure but with a glucopyranoside instead of a galactopyranoside.

4-Nitrophenyl β-D-galactopyranoside: Lacks the acetamido and benzoyl groups.

2-Nitrophenyl β-D-galactopyranoside: Similar but with a nitro group at the 2-position.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is unique due to its specific functional groups that mimic natural substrates of glycosidases, making it highly valuable for detailed studies of enzyme mechanisms and substrate specificity.

Activité Biologique

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-galactopyranoside (CAS Number: 132498-72-7) is a synthetic glycoside that has garnered attention for its biological activities and potential applications in various fields, particularly in biochemical research and enzymatic studies. This compound is characterized by its complex structure, which includes a nitrophenyl moiety and a galactopyranoside backbone.

- Molecular Formula : C28H26N2O10

- Molecular Weight : 550.51 g/mol

- Structure : The compound features a nitrophenyl group attached to a galactopyranoside unit, which is further modified with acetyl and benzoyl groups.

Enzymatic Hydrolysis

One of the primary areas of research surrounding this compound involves its interaction with specific enzymes. A study focused on the chemo-enzymatic production of derivatives involving β-N-acetylhexosaminidase demonstrated that 4-nitrophenyl derivatives serve as effective substrates for enzymatic hydrolysis. The kinetic parameters were evaluated, revealing significant insights into substrate specificity and enzyme efficiency.

Table: Enzyme Activity Data

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4-NP-β-GalNAc | 422 ± 17 |

| 4-NP-β-GlcNAc | 135.3 ± 5.5 |

| 2-NP-β-GalNAc | 417 ± 17 |

| 2-NP-β-GlcNAc | 156.6 ± 6.7 |

| 4-MU-β-GalNAc | 97.1 ± 4.6 |

This data indicates that the compound can be hydrolyzed efficiently by β-N-acetylhexosaminidase, highlighting its potential utility in enzymatic assays and biochemical applications .

Chromogenic Properties

4-Nitrophenyl compounds are known for their chromogenic properties, making them useful as substrates in colorimetric assays. This characteristic allows for the quantification of enzymatic activity through spectrophotometric measurements, where the release of nitrophenol can be monitored at specific wavelengths (e.g., 420 nm) during hydrolysis reactions .

Applications in Research

The compound has been utilized in various research contexts, particularly in studies examining glycosidic bonds and their biological implications. It serves as a model substrate to explore enzyme kinetics and substrate specificity in glycosidases, which are crucial for understanding carbohydrate metabolism and developing therapeutic agents targeting glycosidic pathways .

Case Study: Enzymatic Resolution of Glycosides

In a notable case study, researchers employed this compound to investigate the enzymatic resolution of α/β-substituted galactosamine derivatives. The study demonstrated that immobilized enzymes could effectively catalyze the hydrolysis of these glycosides, providing insights into enzyme stability and reusability in biocatalytic processes .

Case Study: Glycosidic Residues and Biological Activity

Another relevant study examined the role of glycosidic residues in influencing biological activity. It was found that modifications to the glycosidic structure could significantly alter the biological properties of related compounds, suggesting that structural variations in compounds like 4-nitrophenyl galactopyranosides could lead to diverse biological effects .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLFNAQJLVCQA-ZJNQJMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.